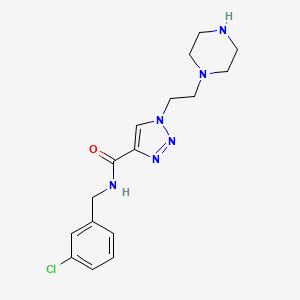

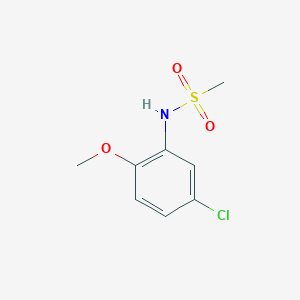

N,N-dimethyl-N'-(2-methylphenyl)sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfamide derivatives are an important class of compounds in medicinal chemistry due to their potential to form several electrostatic interactions with protein and other targets. These functionalities make them valuable in the development of small-molecule therapeutics. The sulfamide functional group is versatile, often substituting for sulfonamide, sulfamate, or urea functionalities to improve drug properties (Reitz, Smith, & Parker, 2009).

Applications De Recherche Scientifique

Dimethyl Sulfoxide (DMSO) in Neurological Research

Dimethyl sulfoxide is widely utilized in neuroscience for its ability to inhibit glutamate responses in hippocampal neurons. DMSO suppresses electrophysiological responses and calcium influx induced by glutamate and its analogs, showcasing potential in treating excitotoxic neurodegenerative conditions (Chengbiao Lu & M. Mattson, 2001).

Sulfamoylation in Organic Synthesis

The sulfamoylation reaction, which involves sulfamide derivatives, is accelerated by certain solvents like N,N-dimethylacetamide. This process is vital for introducing sulfamoyl groups to hydroxyl-containing compounds, significantly impacting the synthesis of pharmaceuticals and agrochemicals (M. Okada, S. Iwashita, & N. Koizumi, 2000).

Cellular and Molecular Biology

DMSO, a relative of sulfamide derivatives, has profound effects on human cellular processes and the epigenetic landscape. Its application in cryopreservation and cell culture assays necessitates careful consideration due to its potential impact on gene expression and DNA methylation patterns (M. Verheijen et al., 2019).

Agricultural Applications

Dimethyl disulfide (DMDS), another sulfamide-related compound, is used as a soil fumigant in agriculture. Its application demonstrates significant control over soilborne pests and pathogens while posing minimal risk to non-target soil organisms and microbial communities, highlighting the importance of sulfamide derivatives in sustainable farming practices (Sadikshya Dangi et al., 2014).

Environmental Chemistry

Sulfonamide-derived compounds and their transition metal complexes show promising antibacterial and antifungal properties. These compounds, synthesized from sulfonamide molecules, could play a crucial role in environmental chemistry by mitigating the impacts of harmful microorganisms in water and soil (Z. Chohan & H. Shad, 2011).

Propriétés

IUPAC Name |

1-(dimethylsulfamoylamino)-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-8-6-4-5-7-9(8)10-14(12,13)11(2)3/h4-7,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEMZKGDNXNTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl[(2-methylphenyl)sulfamoyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)

![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)

![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)

![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)

![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)